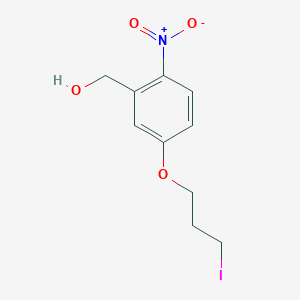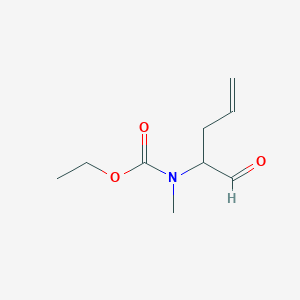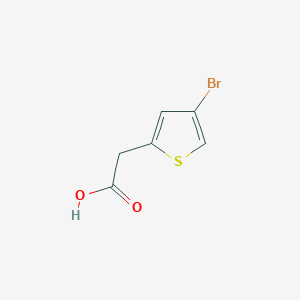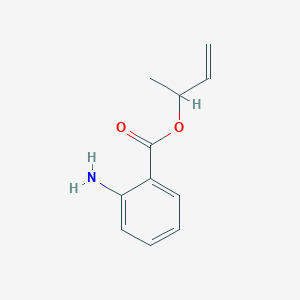
Potassium (3-Nitrophenyl)trifluoroborate
説明
Potassium (3-Nitrophenyl)trifluoroborate is a nucleophilic boronated coupling reagent . It’s used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions .
Molecular Structure Analysis
The molecular formula of Potassium (3-Nitrophenyl)trifluoroborate is C6H4BF3KNO2 . Its molecular weight is 229.01 g/mol . The InChI string isInChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 . Chemical Reactions Analysis
Potassium (3-Nitrophenyl)trifluoroborate is involved in the Suzuki-Miyaura cross-coupling reaction . It reacts with aryl halides to form a C-C bond . More detailed information about its chemical reactions is not available in the retrieved sources .Physical And Chemical Properties Analysis
Potassium (3-Nitrophenyl)trifluoroborate is a solid . It is white to almost white in color . The melting point is 260°C .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoroborates, including Potassium (3-Nitrophenyl)trifluoroborate, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize organic compounds by coupling boronic acids with organic halides .
Stability and Reactivity
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them suitable for use in a variety of chemical reactions that require stable and reactive reagents .
C-C Bond Forming Reactions
Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This makes them valuable in the synthesis of complex organic molecules .
Epoxidation of C=C Bonds
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This makes Potassium (3-Nitrophenyl)trifluoroborate useful in reactions that require the epoxidation of C=C bonds .
Compatibility with Functional Groups
Potassium trifluoroborates are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions . This makes them suitable for use in complex organic syntheses where compatibility with various functional groups is required .
Preparation of Thiophene Derivatives
While this application is more specific to Potassium 3-thiophenetrifluoroborate, it’s worth noting that trifluoroborates can be used to prepare thiophene derivatives via Suzuki-Miyaura cross-coupling reaction with aryl halides using a palladium complex as a catalyst .
Safety and Hazards
将来の方向性
Potassium organotrifluoroborates, including Potassium (3-Nitrophenyl)trifluoroborate, have emerged as exceptional reagents for difficult alkyl transfers . They offer superior shelf life and stability, and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs . Future research may focus on further exploring their utility in various chemical reactions .
作用機序
Target of Action
Potassium (3-Nitrophenyl)trifluoroborate, also known as Potassium trifluoro(3-nitrophenyl)borate, is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
Potassium (3-Nitrophenyl)trifluoroborate acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, by forming a carbon-carbon (C-C) bond . This bond formation can occur in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds (like Potassium (3-Nitrophenyl)trifluoroborate) and organic halides . The downstream effects of this reaction include the synthesis of various biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
It’s worth noting that the compound is solid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of the action of Potassium (3-Nitrophenyl)trifluoroborate is the formation of a carbon-carbon bond with aryl halides . This bond formation is a key step in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . Biaryl compounds have wide applications in the field of pharmaceuticals and materials science .
Action Environment
The action of Potassium (3-Nitrophenyl)trifluoroborate is influenced by environmental factors. For instance, the compound is stable under both air and moisture , which allows for its use in various conditions. Furthermore, it is remarkably compliant with strong oxidative conditions , which can enhance its reactivity and efficacy in certain reactions.
特性
IUPAC Name |
potassium;trifluoro-(3-nitrophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMSCLFLMORNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382339 | |
| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192863-40-4 | |
| Record name | Borate(1-), trifluoro(3-nitrophenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192863-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)









![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)


